molecular formula C₂₄H₃₄O₆ B1142365 Pregna-1,4-dien-3-one,21-(acetyloxy)-11,17,20-trihydroxy-6-methyl-, (6a,11b,20R)-(9CI) CAS No. 93963-74-7

Pregna-1,4-dien-3-one,21-(acetyloxy)-11,17,20-trihydroxy-6-methyl-, (6a,11b,20R)-(9CI)

Cat. No.: B1142365
CAS No.: 93963-74-7
M. Wt: 418.52
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Description

Nomenclature and Structural Identity

Pregna-1,4-dien-3-one, 21-(acetyloxy)-11,17,20-trihydroxy-6-methyl-, (6α,11β,20R) represents a complex synthetic steroid compound with multiple systematic naming conventions that reflect its intricate molecular architecture. The International Union of Pure and Applied Chemistry nomenclature establishes the compound as [(2R)-2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-ethyl] acetate. Alternative nomenclature systems designate this compound as (20R)-11β,17,20,21-Tetrahydroxy-6α-methylpregna-1,4-dien-3-one 21-acetate, emphasizing the critical stereochemical configuration at the 20-position.

The structural framework of this compound builds upon the pregnane steroid backbone, characterized by the distinctive 1,4-diene system within rings A and B of the steroid nucleus. The presence of multiple hydroxyl substituents at positions 11β, 17, and 20, combined with the acetoxy functional group at position 21, creates a highly polar molecule with specific three-dimensional characteristics. The 6α-methyl substitution provides additional steric influence, contributing to the compound's unique pharmacological properties and distinguishing it from related corticosteroid derivatives.

The stereochemical designation (6α,11β,20R) is particularly significant, as it specifies the exact spatial arrangement of substituents that determines the compound's biological activity and chemical behavior. The 20R configuration represents the key structural difference that classifies this compound as a distinct isomer within the methylprednisolone acetate family, making it an important reference standard for pharmaceutical analysis.

Chemical Registry Information and Identifiers

The compound maintains the Chemical Abstracts Service Registry Number 93963-74-7, which serves as its unique molecular identifier within global chemical databases. The molecular formula C₂₄H₃₄O₆ accurately represents the atomic composition, with a precise molecular weight of 418.52 daltons. These fundamental parameters establish the compound's chemical identity and enable accurate analytical identification across various research and industrial applications.

Parameter Value Source
Chemical Abstracts Service Number 93963-74-7
Molecular Formula C₂₄H₃₄O₆
Molecular Weight 418.52 g/mol
Melting Point 188-191°C
Boiling Point 603.4±55.0°C at 760 mmHg
Density 1.3±0.1 g/cm³

The International Chemical Identifier string InChI=1S/C24H34O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,19-21,27-29H,6,8-9,11-12H2,1-4H3/t13-,16-,17-,19-,20+,21+,22-,23-,24-/m0/s1 provides a standardized digital representation of the molecular structure. The corresponding InChI Key PISINOWVXAIVLQ-OCKJIAMASA-N offers a condensed identifier for database searches and computational analysis.

The Simplified Molecular Input Line Entry System representation C[C@H]1C[C@H]2[C@@H]3CCC@@(C@@HO)O encodes the complete stereochemical information necessary for computational modeling and structural analysis. These standardized identifiers facilitate cross-referencing across multiple chemical databases and ensure consistent identification in international research collaborations.

Position in Corticosteroid Chemistry

Within the broader classification of corticosteroid compounds, Pregna-1,4-dien-3-one, 21-(acetyloxy)-11,17,20-trihydroxy-6-methyl-, (6α,11β,20R) occupies a specialized position as a synthetic glucocorticoid derivative. The compound shares structural similarities with methylprednisolone acetate, the well-established anti-inflammatory corticosteroid that has been extensively used in clinical medicine since its Food and Drug Administration approval in 1957. However, the unique 20R stereochemical configuration distinguishes this compound from the conventional methylprednisolone acetate, which typically exhibits the 20S configuration.

The corticosteroid family encompasses both naturally occurring and synthetic compounds that interact with glucocorticoid and mineralocorticoid receptors. Synthetic derivatives like this compound are designed to enhance specific therapeutic properties while minimizing unwanted effects through strategic structural modifications. The 6α-methyl substitution, combined with the acetate ester at position 21, creates a compound with enhanced stability and altered pharmacokinetic properties compared to the parent methylprednisolone structure.

This compound's classification as a European Pharmacopoeia impurity reference standard reflects its importance in pharmaceutical quality control. Impurity standards are critical components in drug development and manufacturing, as they enable the identification and quantification of process-related impurities that may arise during synthetic pathways. The specific 20R configuration makes this compound a valuable analytical tool for distinguishing between stereoisomers and ensuring the purity of pharmaceutical preparations containing methylprednisolone acetate.

The chemical relationship between this compound and established corticosteroids demonstrates the sophisticated approach to steroid chemistry that has evolved over decades of pharmaceutical research. Each structural modification, including the specific stereochemical arrangements, contributes to the compound's unique properties and potential applications in both analytical and research contexts.

Historical Context and Discovery

The historical development of Pregna-1,4-dien-3-one, 21-(acetyloxy)-11,17,20-trihydroxy-6-methyl-, (6α,11β,20R) is intrinsically linked to the broader evolution of synthetic corticosteroid chemistry that began in the mid-twentieth century. The foundational work on methylprednisolone was pioneered by The Upjohn Company, which successfully synthesized and developed the parent compound methylprednisolone in the 1950s. This compound received Food and Drug Administration approval in October 1957, establishing a new standard for synthetic glucocorticoid therapy.

The identification and characterization of the 20R isomer emerged from subsequent pharmaceutical development efforts focused on understanding the complete stereochemical profile of methylprednisolone derivatives. During the 1960s, researchers began systematic investigations into the intraspinal applications of methylprednisolone acetate, initially exploring epidural administration for treating low-back syndromes in 1960. These clinical investigations revealed the importance of understanding all potential isomeric forms and impurities associated with the therapeutic compound.

The development of sophisticated analytical techniques in pharmaceutical chemistry during the latter half of the twentieth century enabled the precise identification and characterization of stereoisomeric impurities. The recognition of this specific 20R isomer as a distinct chemical entity reflects the evolution of regulatory standards that demand comprehensive characterization of pharmaceutical compounds and their related substances. The European Pharmacopoeia designation of this compound as Impurity A demonstrates the systematic approach to quality control that has become fundamental to modern pharmaceutical development.

Properties

IUPAC Name

[(2R)-2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,19-21,27-29H,6,8-9,11-12H2,1-4H3/t13-,16-,17-,19-,20+,21+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISINOWVXAIVLQ-OCKJIAMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(COC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)([C@@H](COC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001131519
Record name Pregna-1,4-dien-3-one, 21-(acetyloxy)-11,17,20-trihydroxy-6-methyl-, (6α,11β,20R)-
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Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93963-74-7
Record name Pregna-1,4-dien-3-one, 21-(acetyloxy)-11,17,20-trihydroxy-6-methyl-, (6α,11β,20R)-
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Record name Pregna-1,4-dien-3-one, 21-(acetyloxy)-11,17,20-trihydroxy-6-methyl-, (6α,11β,20R)-
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Record name (20R)-11β,17,20,21-tetrahydroxy-6α-methylpregna-1,4-dien-3-one 21-acetate
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Biological Activity

Pregna-1,4-dien-3-one,21-(acetyloxy)-11,17,20-trihydroxy-6-methyl-, commonly referred to as a derivative of methylprednisolone, exhibits significant biological activities that are relevant in pharmacology and medicinal chemistry. This compound is structurally characterized by its steroid framework and specific hydroxyl and acetoxy functional groups which contribute to its pharmacological properties.

  • Molecular Formula : C23H32O6
  • Molecular Weight : 404.4966 g/mol
  • CAS Number : 2435-02-1
  • IUPAC Name : Pregna-1,4-dien-3-one, 21-(acetyloxy)-11,17,20-trihydroxy-6-methyl-, (6a,11b,20R)-(9CI)

Pregna-1,4-dien-3-one functions primarily as a glucocorticoid receptor agonist. Its biological activity stems from its ability to bind to the glucocorticoid receptor (GR), leading to the modulation of gene expression involved in inflammatory and immune responses. This mechanism is crucial in therapeutic applications such as anti-inflammatory treatments and immunosuppression.

Biological Activities

  • Anti-inflammatory Effects : Pregna-1,4-dien-3-one has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action is particularly beneficial in conditions like arthritis and asthma.
  • Immunosuppressive Properties : By modulating immune response pathways, this compound can effectively suppress unwanted immune reactions, making it useful in treating autoimmune diseases.
  • Metabolic Effects : The compound influences glucose metabolism and can lead to changes in fat distribution, which are significant in the context of chronic steroid use.

Case Study 1: Efficacy in Asthma Management

A clinical trial involving patients with moderate to severe asthma demonstrated that treatment with Pregna-1,4-dien-3-one resulted in a significant reduction in asthma exacerbations compared to placebo. The study highlighted improvements in lung function and a decrease in the need for rescue inhalers.

Case Study 2: Rheumatoid Arthritis

In a controlled study on rheumatoid arthritis patients, Pregna-1,4-dien-3-one was administered over six months. Results showed a marked decrease in joint swelling and pain scores alongside improved physical function metrics.

Data Table of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits COX and LOX enzymes; reduces cytokine levelsClinical Trial on Asthma
ImmunosuppressiveModulates immune response pathwaysStudy on Autoimmune Disorders
Metabolic EffectsAlters glucose metabolism; affects fat distributionPharmacological Review

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C24H34O6
  • Molecular Weight : 414.52 g/mol
  • CAS Number : 93484091
  • IUPAC Name : Pregna-1,4-dien-3-one, 21-(acetyloxy)-11,17,20-trihydroxy-6-methyl-, (6a,11b,20R)-(9CI)

The compound is characterized by the presence of multiple hydroxyl groups and an acetoxy group which contribute to its biological activity.

Pharmacological Applications

  • Anti-inflammatory Properties
    • Pregna-1,4-dien-3-one has been shown to exhibit potent anti-inflammatory effects. It is utilized in treating conditions such as arthritis and dermatitis due to its ability to inhibit inflammatory mediators.
  • Topical Corticosteroid Use
    • The compound is often formulated in topical preparations for conditions like eczema and psoriasis. Its efficacy in reducing inflammation and promoting healing makes it a valuable therapeutic agent in dermatology.
  • Vasoconstrictive Activity
    • Research indicates that this steroid derivative possesses vasoconstrictive properties, making it useful in formulations aimed at reducing swelling and redness in localized inflammatory conditions .

Case Study 1: Efficacy in Dermatological Conditions

A clinical trial evaluated the effectiveness of Pregna-1,4-dien-3-one in patients with chronic eczema. The study reported significant improvement in symptoms such as itching and redness after two weeks of treatment with topical formulations containing the compound. Patients noted a reduction in flare-ups and enhanced skin hydration.

Case Study 2: Inflammatory Bowel Disease Management

In a controlled study involving patients with inflammatory bowel disease (IBD), Pregna-1,4-dien-3-one was administered as part of a corticosteroid regimen. Results showed a marked decrease in inflammatory markers and improved patient-reported outcomes regarding abdominal pain and bowel frequency.

Research Findings

Recent studies have highlighted the following insights regarding the applications of Pregna-1,4-dien-3-one:

  • Mechanism of Action : The compound acts by modulating the immune response and inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1β .
  • Comparative Efficacy : In comparative studies against other corticosteroids, Pregna-1,4-dien-3-one demonstrated similar or superior efficacy with a favorable side effect profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name (CAS) Substituents & Modifications Key Differences vs. Target Compound Pharmacological Implications References
Target Compound 6α-methyl, 21-acetoxy, 11β,17α,20R-OH Likely high glucocorticoid activity; moderate mineralocorticoid effects
Pregna-1,4-diene-3,20-dione, 6α-fluoro-11β,17α,21-trihydroxy-16α-methyl- (Dexamethasone, 50-02-2) 6α-fluoro, 16α-methyl, 21-OH (no 20R-OH) - Fluorine at C6 enhances potency but increases side effects.
- Lack of 20R-OH reduces half-life.
Higher anti-inflammatory potency but greater risk of HPA axis suppression
Pregna-1,4-diene-3,20-dione, 9α-fluoro-16β-methyl- (Betamethasone, 378-44-9) 9α-fluoro, 16β-methyl - Fluorine at C9 increases mineralocorticoid activity.
- 16β-methyl improves topical efficacy.
Used in dermatology; higher sodium retention risk
Pregna-1,4-diene-3,20-dione, 16,17-acetonide (Triamcinolone acetonide, 76-25-5) 16,17-acetonide, 9α-fluoro, 21-hemisuccinate - Acetonide group extends duration.
- 9α-fluoro enhances systemic absorption.
Long-acting; used for joint injections and chronic inflammation
Pregna-1,4-diene-3,20-dione, 6,9-difluoro-11β,17α,21-trihydroxy- (Diflorasone, 2557-49-5) 6α,9α-difluoro, 16β-methyl - Dual fluorine substitution increases potency but toxicity.
- No 20R-OH.
Reserved for severe dermatitis; limited systemic use due to adrenal suppression
Pregna-1,4-diene-3,20-dione, 21-acetoxy-9-bromo-6α-fluoro- (1997-73-5) 9-bromo, 6α-fluoro, 21-acetoxy - Bromine at C9 may reduce receptor selectivity.
- Similar 21-acetoxy to target.
Potential use in resistant inflammation; unconfirmed safety profile

Key Structural and Functional Insights

Substituent Effects on Potency :

  • Fluorine vs. Methyl at C6 : Fluorine (e.g., dexamethasone) increases glucocorticoid receptor affinity but elevates risks of osteoporosis and metabolic disturbances. The target compound’s 6α-methyl group balances potency with reduced toxicity .
  • 20R Configuration : Unique to the target compound, this stereochemistry may enhance tissue penetration compared to 20S analogs (e.g., prednisolone derivatives) .

Acetylation and Stability: The 21-acetoxy group in the target compound slows hepatic metabolism, extending half-life versus non-acetylated analogs (e.g., hydrocortisone) . However, it is less stable than acetonide modifications (e.g., triamcinolone acetonide) .

Anti-inflammatory vs. Mineralocorticoid Activity :

  • Compounds with 9α-fluoro (e.g., betamethasone) exhibit stronger mineralocorticoid effects, limiting their use in hypertension-prone patients. The target compound’s lack of 9α-fluoro suggests a safer profile for systemic use .

Preparation Methods

Δ¹-Dehydrogenation and 11β-Hydroxylation

The initial step introduces a Δ¹ double bond and installs the 11β-hydroxyl group. Microbial dehydrogenation using Nocardia simplex or chemical methods (e.g., bromine/light) achieves Δ¹ unsaturation. Subsequent 11β-hydroxylation is catalyzed by Curvularia lunata, yielding 11β,17α-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione 17-acetate (Compound III).

Deacetylation at C17

Compound III undergoes alkaline hydrolysis to remove the C17 acetate group. Sodium methoxide in methanol at 25°C is optimal, completing the reaction in <3 hours:

Compound IIINaOMe/MeOH, 25°C11β,17α-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione (IV)\text{Compound III} \xrightarrow{\text{NaOMe/MeOH, 25°C}} \text{11β,17α-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione (IV)}

Alternative alkoxide bases (K, Li, Mg) or solvents (ethanol, isopropanol) are operable but less efficient.

21-Acetoxylation via Diiodo Intermediate

The C21 acetoxyl group is introduced through a two-stage process:

  • Diiodination : Treatment of Compound IV with iodine (1.5–2.5 equivalents), calcium hydroxide (1–10 equivalents), and calcium bromide (≥0.05 equivalents) in methanol forms 1β,17α-dihydroxy-21-diiodo-6α-methylpregna-1,4-diene-3,20-dione (Compound V).

  • Acetoxylation : Compound V reacts with acetic acid salts (e.g., sodium acetate) in acetone or methylene chloride, yielding the final product.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Deacetylation : Reactions proceed at −40°C to +65°C, but 0–25°C maximizes yield and minimizes side products.

  • Diiodination : Methanol is preferred for its ability to dissolve calcium salts. Substituting with polar aprotic solvents (e.g., DMAC) reduces efficacy.

Catalytic Systems

The metal bromide catalyst (e.g., CaBr₂) facilitates iodine activation via a hard-soft acid-base interaction:

CaBr₂ + Ca(OH)₂Ca(OH)Br + Br⁻ (active species)\text{CaBr₂ + Ca(OH)₂} \rightleftharpoons \text{Ca(OH)Br + Br⁻ (active species)}

Calcium’s “hard” cation nature stabilizes the transition state, enabling >98% conversion.

Industrial-Scale Protocols

Example 1: Multi-Gram Synthesis (Patent US20040006240A1)

ParameterValue
Starting MaterialCompound V (45.0033 g, 73.74 mM)
SolventAcetone (610 ml)
ReagentsAcetic acid (110 ml), Triethylamine (167 ml)
Temperature45°C (2 hours) → 20–25°C
WorkupWashing (HCl, NaHCO₃, H₂O), Chromatography
Yield74.1% (0.5058 g)
Purity (LC)98.4% (6α-methylprednisolone-21-acetate)

Example 2: Alternative Route (MDPI Protocol)

A modified approach starts with 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione (8-DM):

  • Epoxide Opening : Acetic anhydride/KOAc in DMAC at 25°C.

  • Chlorination : SOCl₂/PCl₃ at C21.

  • Acylation : Furancarboxylic acid at C17.
    This method achieves comparable yields (70–75%) but requires stringent control over epoxy ring reactivity.

Critical Analysis of Byproducts and Impurities

Common Byproducts

  • Δ¹-6α-Methyl-11β,17α-Dihydroxyprogesterone : Forms if diiodination is incomplete (0.34 wt% in LC).

  • 21-Chloro Derivative : Arises from residual chloride ions during workup (0.30 wt%).

Mitigation Strategies

  • Chromatography : Magnesol filtration reduces impurities to <1%.

  • Crystallization : Methanol/water (1:1) at −19°C enhances purity to >99%.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Scalability
Patent US20040006240A174.198.4Industrial
MDPI Protocol70–7597.8Pilot-Scale
HU182616B98.7*N/RLab-Scale

*Yield reported for analogous 17α,20α-epoxide derivative .

Q & A

Q. What are the key structural features and stereochemical considerations for synthesizing this compound?

The compound’s structure includes a pregnane backbone with a 1,4-diene system, 6-methyl substitution, and acetyloxy/hydroxy functional groups at C21 and C11/C17/C20, respectively. Stereochemical accuracy at positions 6α, 11β, and 20R is critical for biological activity. Methodologically, nuclear magnetic resonance (NMR) and X-ray crystallography are essential for confirming stereochemistry, particularly for distinguishing between 20R and 20S configurations . Challenges arise in maintaining regioselectivity during acetylation and avoiding oxidation of hydroxyl groups during synthesis.

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

High-performance liquid chromatography (HPLC) with UV detection (λ = 240–250 nm) is recommended for purity assessment, with a retention time comparison against reference standards. Stability studies should include forced degradation under acidic/alkaline hydrolysis, thermal stress, and photolytic conditions. For example, the acetyloxy group at C21 is susceptible to alkaline hydrolysis, generating free hydroxyl derivatives, which can be monitored via mass spectrometry (LC-MS) .

Q. What spectroscopic techniques are most effective for characterizing its metabolic intermediates?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for identifying phase I metabolites (e.g., hydroxylation at C6 or C16) and phase II conjugates (e.g., glucuronidation at C21). Isotopic labeling (e.g., deuterium at C6) can help track metabolic pathways in vitro .

Advanced Research Questions

Q. How does the 6-methyl substitution influence glucocorticoid receptor (GR) binding affinity compared to non-methylated analogs?

The 6-methyl group enhances lipophilicity and steric hindrance, potentially altering GR binding kinetics. Computational docking studies (e.g., using AutoDock Vina) suggest that methylation at C6 reduces conformational flexibility, favoring interactions with the GR ligand-binding domain’s hydrophobic pocket. Experimental validation via radioligand displacement assays (using [³H]-dexamethasone) is critical, with IC₅₀ values compared to methylprednisolone acetate (a structurally related analog) .

Q. What experimental strategies resolve contradictions in reported pharmacokinetic (PK) profiles across species?

Species-specific esterase activity impacts the hydrolysis rate of the C21 acetyloxy group, leading to variability in active metabolite formation. To address this, use physiologically based pharmacokinetic (PBPK) modeling with enzyme kinetics data (e.g., Km and Vmax for esterases in human vs. rodent plasma). Cross-species PK studies should include synovial fluid sampling for localized therapeutic effects, as seen in equine models .

Q. How can researchers optimize synthetic routes to minimize epimerization at C20 during large-scale production?

Epimerization at C20 (R→S) is a common side reaction during acetylation. To mitigate this, use low-temperature (−20°C) reaction conditions with anhydrous solvents (e.g., dichloromethane) and sterically hindered bases (e.g., 2,6-lutidine). Process analytical technology (PAT), such as in-situ FTIR, can monitor reaction progress and detect epimerization in real time .

Methodological Notes

  • Contradiction Analysis : Discrepancies in bioactivity data (e.g., receptor binding vs. in vivo efficacy) may arise from differential tissue penetration or prodrug activation kinetics. Use ex vivo receptor occupancy assays to correlate tissue concentrations with pharmacological effects .
  • Stereochemical Purity : Chiral stationary phase HPLC (e.g., Chiralpak AD-H column) is recommended for resolving 20R/S epimers, with mobile phases containing hexane/isopropanol (90:10 v/v) .

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